N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
Description
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a disubstituted oxalamide derivative characterized by:
- N1-substituent: 4-ethoxyphenyl group, providing electron-donating effects and moderate lipophilicity.
- N2-substituent: 3-hydroxy-3-(thiophen-2-yl)propyl group, combining a thiophene aromatic ring (for π-π interactions) and a hydroxyl group (for hydrogen bonding).
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-13-7-5-12(6-8-13)19-17(22)16(21)18-10-9-14(20)15-4-3-11-24-15/h3-8,11,14,20H,2,9-10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRKTAODMQXVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxypropyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide has shown potential biological activity, including antimicrobial and antioxidant properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: The compound's biological activity makes it a candidate for drug development. It may be used in the treatment of various diseases, such as infections and oxidative stress-related conditions.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as enhanced durability or resistance to environmental factors.
Mechanism of Action
The mechanism by which N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related oxalamides from the evidence:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP) :
- Hydrogen Bonding: The hydroxyl group in the target’s N2 substituent enhances H-bond donor capacity, similar to Compound 117 .
- Aromatic Interactions :
Critical Analysis of Structural Modifications
- Electron-Donating vs.
- Steric Effects :
- Bioprofile Optimization :
- Thiophene’s metabolic stability (vs. phenyl) and ethoxy’s moderate lipophilicity (vs. methoxy or hydroxy) could improve oral bioavailability in the target compound.
Biological Activity
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide is a compound of interest due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 348.4 g/mol. The compound features an oxalamide linkage, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The oxalamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
- Receptor Modulation : The thiophene ring may engage in π-π stacking interactions with receptor sites, influencing signaling pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anti-inflammatory Activity
Research has shown that this compound can reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A study demonstrated that treatment with this compound resulted in a significant decrease in these cytokines in lipopolysaccharide-stimulated macrophages .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
| HeLa (cervical cancer) | 18 |
The compound exhibited cytotoxic effects, leading to apoptosis in cancer cells, which may be mediated through the activation of caspase pathways .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of several oxalamides, including this compound. Results indicated that it effectively inhibited the growth of both bacterial and fungal strains, supporting its potential as a therapeutic agent .
- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups. This suggests a promising role in managing inflammatory conditions .
- Cancer Cell Line Studies : In vitro studies on various human cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the optimal synthetic routes for N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, and how can reaction conditions affect yield?
Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling an amine with oxalyl chloride or activated oxalate esters. For structurally analogous compounds (e.g., N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide), a two-step protocol is common:
Step 1: React 4-ethoxyaniline with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate oxalamide chloride.
Step 2: Couple the intermediate with 3-hydroxy-3-(thiophen-2-yl)propylamine using a base (e.g., triethylamine) to facilitate nucleophilic substitution .
Critical Factors:
- Temperature Control: Excess heat may hydrolyze the oxalamide intermediate.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying to avoid side reactions.
- Yield Optimization: Yields for similar compounds range from 60–85%, with purity >95% achievable via recrystallization (ethanol/water mixtures) .
Advanced: How can researchers resolve contradictions in reported biological activities of oxalamides with thiophene substituents?
Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no observed effect) often arise from structural variations or assay conditions. For example:
- Structural Sensitivity: The orientation of the thiophene ring (2- vs. 3-substitution) significantly impacts π-π stacking with biological targets, as shown in analogs like N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide .
- Assay Design: Use orthogonal assays (e.g., fluorescence polarization for binding affinity vs. enzymatic turnover assays) to validate results. For instance, conflicting data on HDAC inhibition in similar compounds were resolved by comparing IC₅₀ values across multiple cell lines .
Recommendation: Perform structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing thiophene with furan) and use computational docking (AutoDock Vina) to predict binding modes .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR: Essential for confirming the ethoxyphenyl (δ 6.8–7.2 ppm for aromatic protons) and thiophene-propyl (δ 2.8–3.5 ppm for hydroxypropyl CH₂) moieties. For example, in N1-(4-methoxybenzyl) analogs, the methoxy group resonates at δ 3.8 ppm .
- IR Spectroscopy: Detect key functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C₂₀H₂₃N₂O₄S: 393.13 g/mol) and rule out byproducts .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to predict logP (target <3 for oral bioavailability) and cytochrome P450 interactions. For example, ethoxyphenyl analogs show improved metabolic stability over methoxy derivatives due to reduced oxidative dealkylation .
- Molecular Dynamics (MD): Simulate solubility by analyzing hydration free energy. Thiophene-containing oxalamides often exhibit low aqueous solubility (<10 µM), necessitating prodrug strategies (e.g., phosphate esterification of the hydroxy group) .
Basic: What are the documented in vitro applications of related oxalamides in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition: Analogs like N1-(4-fluorobenzyl)-N2-(3-phenylpropyl)oxalamide inhibit kinases (IC₅₀ ~50 nM) via competitive binding to the ATP pocket .
- Receptor Modulation: Thiophene-oxalamides (e.g., N1-(3-hydroxy-3-(thiophen-2-yl)propyl) derivatives) show partial agonism at serotonin receptors (5-HT₂A) in neuronal cell models .
Protocol: Use HEK293 cells transfected with target receptors and measure cAMP accumulation or Ca²⁺ flux .
Advanced: How to address low yield in the final coupling step during scale-up synthesis?
Methodological Answer:
Low yields (>50% loss) often result from steric hindrance or poor nucleophilicity of the hydroxypropyl-thiophene amine. Solutions include:
- Pre-activation: Convert the amine to a more reactive species (e.g., HATU-mediated activation).
- Microwave-assisted Synthesis: Reduces reaction time from 24h to 2h, improving yields by 20% in similar oxalamides .
- Byproduct Analysis: Use LC-MS to identify dimers or oxidized thiophene byproducts; add antioxidants (e.g., BHT) to suppress oxidation .
Basic: What are the stability challenges for this compound under storage conditions?
Methodological Answer:
- Hydrolysis Risk: The oxalamide bond is susceptible to hydrolysis in aqueous environments (pH <3 or >10). Store lyophilized at -20°C under argon .
- Light Sensitivity: Thiophene derivatives undergo photodegradation; use amber vials and conduct stability studies under ICH Q1A guidelines .
Advanced: What strategies mitigate off-target effects in cellular assays for this compound?
Methodological Answer:
- Proteome-wide Profiling: Use affinity-based chemoproteomics (ABPP) to identify unintended targets. For example, a related oxalamide showed off-target binding to carbonic anhydrase IX, requiring structural refinement .
- CRISPR Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines (e.g., KO of kinase X) .
Basic: How to validate the compound’s mechanism of action in enzyme inhibition assays?
Methodological Answer:
- Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For instance, N1-(4-ethoxyphenyl) analogs exhibit mixed inhibition against PDE5 .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to confirm target engagement .
Advanced: What are the limitations of current SAR data for thiophene-containing oxalamides, and how can they be addressed?
Methodological Answer:
- Gaps: Limited data on stereochemistry effects (e.g., R vs. S configuration at the hydroxypropyl center).
- Solutions: Synthesize enantiopure analogs using chiral auxiliaries (e.g., Evans oxazolidinones) and compare activity .
- High-Throughput Screening (HTS): Test 500+ derivatives to identify outliers and refine pharmacophore models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
